molecular formula C7H8BClN2O2 B2731432 {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride CAS No. 2304635-61-6

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride

Cat. No.: B2731432
CAS No.: 2304635-61-6
M. Wt: 198.41
InChI Key: NDJZTAFQFTUYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules. The presence of both the boronic acid and pyrrolo[2,3-b]pyridine moieties in its structure makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyrrolo[2,3-b]pyridines .

Scientific Research Applications

Chemistry

In chemistry, {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine

This compound has shown potential in biological and medicinal chemistry. It is used in the design and synthesis of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs). These inhibitors have applications in cancer therapy, as they can inhibit the proliferation and migration of cancer cells .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .

Mechanism of Action

The mechanism of action of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to inhibit FGFRs also sets it apart from other boronic acid derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZTAFQFTUYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.